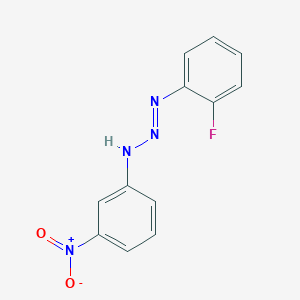
(1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene is an organic compound that belongs to the class of triazene derivatives Triazenes are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene typically involves the diazotization of an aromatic amine followed by coupling with another aromatic amine. A common synthetic route is as follows:
Diazotization: The starting material, 2-fluoroaniline, is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3-nitroaniline in the presence of a base such as sodium acetate (NaOAc) to form the triazene compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The triazene group can be cleaved under reductive conditions to yield the corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum (Pt).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Reduction of the nitro group: 3-aminophenyl derivative.
Cleavage of the triazene group: 2-fluoroaniline and 3-nitroaniline.
Substitution of the fluorine atom: Corresponding substituted phenyl derivatives.
Scientific Research Applications
(1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene has several applications in scientific research:
Medicinal Chemistry: As a potential antineoplastic agent, it can be studied for its cytotoxic effects on cancer cells.
Chemical Biology: Used as a probe to study enzyme mechanisms and protein interactions.
Material Science:
Pharmaceutical Research: Investigated for its potential as a lead compound in drug discovery programs.
Mechanism of Action
The mechanism of action of (1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene involves its interaction with cellular targets, leading to cytotoxic effects. The triazene group can undergo metabolic activation to form reactive intermediates that alkylate DNA, leading to cell death. The nitro group can also contribute to the generation of reactive oxygen species (ROS), further enhancing its cytotoxicity.
Comparison with Similar Compounds
- (1E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)triaz-1-ene
- (1E)-1-(2-Fluorophenyl)-3-(4-nitrophenyl)triaz-1-ene
- (1E)-1-(2-Fluorophenyl)-3-(3-aminophenyl)triaz-1-ene
Comparison:
- (1E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)triaz-1-ene: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
- (1E)-1-(2-Fluorophenyl)-3-(4-nitrophenyl)triaz-1-ene: The position of the nitro group is different, which can influence the compound’s electronic properties and reactivity.
- (1E)-1-(2-Fluorophenyl)-3-(3-aminophenyl)triaz-1-ene: The nitro group is reduced to an amino group, significantly altering its chemical and biological properties.
(1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene stands out due to its specific substitution pattern, which imparts unique electronic and steric properties, making it a valuable compound for various research applications.
Properties
CAS No. |
879329-88-1 |
|---|---|
Molecular Formula |
C12H9FN4O2 |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)diazenyl]-3-nitroaniline |
InChI |
InChI=1S/C12H9FN4O2/c13-11-6-1-2-7-12(11)15-16-14-9-4-3-5-10(8-9)17(18)19/h1-8H,(H,14,15) |
InChI Key |
GLGIUDBCPPWBLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NNC2=CC(=CC=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene](/img/structure/B15170800.png)
![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)
![1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine](/img/structure/B15170841.png)
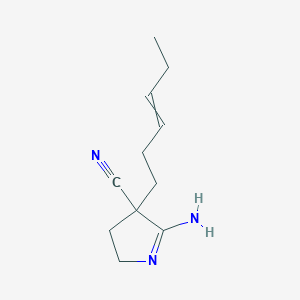
![2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170857.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline](/img/structure/B15170865.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(propan-2-yl)oxy]distannoxane](/img/structure/B15170871.png)
![2-[(5-Chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170873.png)
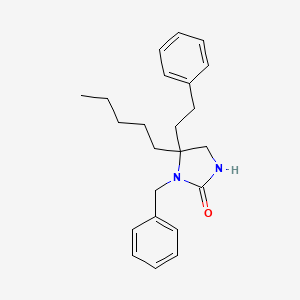
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy-](/img/structure/B15170888.png)
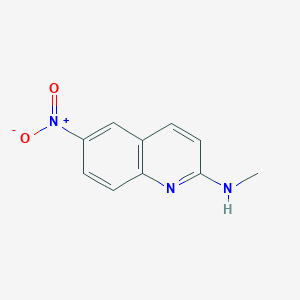
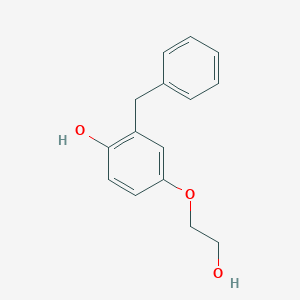

![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)
